Superior Mitogenic Potency in Human β-Cells: GNF4877 vs. Harmine and INDY
In a head-to-head comparison using 10 human islet donor preparations, GNF4877 exhibited approximately 10-fold greater mitogenic potency than harmine, INDY, and leucettine-41. Dose-response curves for GNF4877 and 5-IT were significantly left-shifted relative to the other DYRK1A inhibitors [1].
| Evidence Dimension | Mitogenic potency (EC50 shift in human β-cell proliferation assay) |
|---|---|
| Target Compound Data | EC50 curve shifted ~10-fold leftward vs. harmine/INDY |
| Comparator Or Baseline | Harmine, INDY, leucettine-41 (similar potency to each other) |
| Quantified Difference | Approximately 10-fold more potent |
| Conditions | Human islet preparations (n=10 donors); Ki67+ insulin+ co-immunolabeling; dose-response curves |
Why This Matters
This 10-fold potency advantage translates to lower effective concentrations and reduced off-target potential in primary human tissue assays.
- [1] Wang P, Alvarez-Perez JC, Felsenfeld DP, et al. Figure 5: Complete dose-response curves for putative DYRK1A inhibitor drugs. (PMC7030849) View Source
